molecular formula C12H16F3N3O2 B12229858 4,6-Dimethoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

4,6-Dimethoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

Cat. No.: B12229858
M. Wt: 291.27 g/mol
InChI Key: NWLORYRCZKFHSO-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methoxy groups at the 4 and 6 positions and a piperidine ring bearing a trifluoromethyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The methoxy groups and the piperidine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with conditions typically involving a base and a solvent like dimethylformamide (DMF).

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can lead to the formation of N-oxides.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is unique due to the presence of both methoxy groups and a trifluoromethyl-substituted piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16F3N3O2

Molecular Weight

291.27 g/mol

IUPAC Name

4,6-dimethoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

InChI

InChI=1S/C12H16F3N3O2/c1-19-9-7-10(20-2)17-11(16-9)18-5-3-8(4-6-18)12(13,14)15/h7-8H,3-6H2,1-2H3

InChI Key

NWLORYRCZKFHSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)N2CCC(CC2)C(F)(F)F)OC

Origin of Product

United States

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